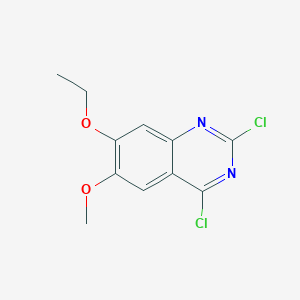

2,4-Dichloro-7-ethoxy-6-methoxyquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

62484-32-6 |

|---|---|

Molecular Formula |

C11H10Cl2N2O2 |

Molecular Weight |

273.11 g/mol |

IUPAC Name |

2,4-dichloro-7-ethoxy-6-methoxyquinazoline |

InChI |

InChI=1S/C11H10Cl2N2O2/c1-3-17-9-5-7-6(4-8(9)16-2)10(12)15-11(13)14-7/h4-5H,3H2,1-2H3 |

InChI Key |

ULBSXDNVNYDRLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OC |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 2,4 Dichloro 7 Ethoxy 6 Methoxyquinazoline

Nucleophilic Displacement Reactions at C-2 and C-4 Positions of the Quinazoline (B50416) Core

The chlorine atoms at the C-2 and C-4 positions of the quinazoline ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. It is well-established that the C-4 position is generally more reactive towards nucleophiles than the C-2 position. nih.gov This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C-4. nih.gov This differential reactivity allows for sequential and controlled substitution, enabling the synthesis of a diverse array of derivatives.

Amination and Substituted Amine Incorporation

The introduction of amino groups at the C-4 position of the 2,4-dichloroquinazoline (B46505) core is a widely employed strategy in the synthesis of biologically active molecules. This is typically achieved by reacting 2,4-dichloro-7-ethoxy-6-methoxyquinazoline with a primary or secondary amine. The reaction is often carried out in a polar solvent, such as ethanol (B145695) or isopropanol (B130326), and may be facilitated by the addition of a base to neutralize the hydrogen chloride that is formed.

While specific examples for 2,4-dichloro-7-ethoxy-6-methoxyquinazoline are not extensively documented in publicly available literature, the amination of the closely related 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is well-characterized and provides a reliable model for the reactivity of the target compound.

| Amine | Solvent | Conditions | Product |

|---|---|---|---|

| Aniline (B41778) | Isopropanol | Reflux | 2-Chloro-N-phenyl-6,7-dimethoxyquinazolin-4-amine |

| Substituted Anilines | Isopropanol | Reflux, 6h | Corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines |

| Aliphatic Amines | THF | Room Temperature | Corresponding 2-chloro-4-(alkylamino)-6,7-dimethoxyquinazolines |

| Benzylamines | Ethanol | ~80°C | Corresponding 2-chloro-4-(benzylamino)-6,7-dimethoxyquinazolines |

The data in this table is based on the reactivity of the analogous compound 2,4-dichloro-6,7-dimethoxyquinazoline.

Alkoxylation and Aryloxylation Reactions

The chlorine atoms of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline can also be displaced by oxygen nucleophiles, such as alkoxides and aryloxides, to form the corresponding ethers. These reactions are typically performed in the presence of a strong base, like sodium hydride, which deprotonates the alcohol or phenol (B47542) to generate the more nucleophilic alkoxide or aryloxide. The choice of solvent is often the corresponding alcohol or an aprotic polar solvent like dimethylformamide (DMF).

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Methanol (B129727) | - | Methanol | 4,7-Dichloro-6-nitroquinazoline can undergo alcoholysis with methanol to form 7-chloro-4-methoxy-6-nitroquinazoline. |

| Ethanol | NaOEt | Ethanol | Expected 2-chloro-4,7-diethoxy-6-methoxyquinazoline |

| Phenol | NaH | DMF | Expected 2-chloro-7-ethoxy-6-methoxy-4-phenoxyquinazoline |

The data in this table is illustrative and based on general principles of alkoxylation reactions on chloroquinazolines.

Thiolation Reactions

Similarly, the chlorine atoms can be substituted by sulfur nucleophiles, such as thiols, to yield thioethers. These reactions are often carried out under basic conditions to generate the thiolate anion, which is a potent nucleophile. Thiophenol and its derivatives are commonly used to introduce arylthio groups.

| Nucleophile | Solvent | Conditions | Product |

|---|---|---|---|

| Thiophenol | Ethanol | Reflux | Expected 2-chloro-7-ethoxy-6-methoxy-4-(phenylthio)quinazoline |

| Ethanethiol | DMF | Base (e.g., K2CO3), Room Temperature | Expected 2-chloro-4-(ethylthio)-7-ethoxy-6-methoxyquinazoline |

The data in this table is illustrative and based on general principles of thiolation reactions on chloroquinazolines.

Modifications and Substitutions of the Ethoxy (C-7) and Methoxy (B1213986) (C-6) Moieties

While the primary sites of reactivity on 2,4-dichloro-7-ethoxy-6-methoxyquinazoline are the C-2 and C-4 positions, the alkoxy groups at C-6 and C-7 can also be chemically modified, although this typically requires more forcing conditions.

Etherification and Elongation of Alkoxy Chains

The methoxy and ethoxy groups are generally stable. However, under certain conditions, such as treatment with strong acids like hydrobromic acid, they can be cleaved to form the corresponding phenols. These phenolic hydroxyl groups can then be re-alkylated with different alkyl halides to introduce new or elongated alkoxy chains. This two-step process allows for the diversification of the substituents on the benzene (B151609) ring portion of the quinazoline.

For instance, the selective cleavage of the methoxy group over the ethoxy group, or vice versa, can be challenging and may depend on the specific reagents and conditions employed. Following cleavage, the resulting hydroxyl group can be subjected to Williamson ether synthesis to introduce longer or more complex alkyl chains.

Impact of Alkoxy Chain Length and Branching on Derivatization Potential

The length and branching of the alkoxy chains at the C-6 and C-7 positions can influence the derivatization potential of the molecule in several ways. Steric hindrance is a significant factor; bulkier alkoxy groups, such as isopropoxy or tert-butoxy, can sterically hinder the approach of nucleophiles to the C-4 and C-2 positions, potentially slowing down the rate of substitution reactions.

Furthermore, the electronic properties of the alkoxy groups can have a modest effect on the reactivity of the quinazoline core. Longer or more branched alkyl chains are generally more electron-donating, which could slightly decrease the electrophilicity of the C-2 and C-4 carbons, making them marginally less reactive towards nucleophiles. However, this electronic effect is generally considered to be less significant than the steric effects.

The physical properties of the resulting derivatives are also affected by the nature of the alkoxy chains. Increased chain length generally leads to higher lipophilicity, which can affect the solubility of the compound in different solvents and may be a critical consideration in the context of medicinal chemistry for optimizing pharmacokinetic properties.

Molecular Hybridization Approaches Utilizing the Quinazoline Scaffold

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, or with a novel mechanism of action. The 2,4-dichloro-7-ethoxy-6-methoxyquinazoline scaffold is an excellent substrate for such strategies, allowing for the sequential introduction of different bioactive moieties.

The differential reactivity of the chlorine atoms at the C2 and C4 positions is crucial for the synthesis of quinazoline/quinazolinone hybrids. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This allows for selective substitution at C4, followed by a subsequent reaction at C2.

A common strategy involves the initial reaction of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline with a primary amine or a similar nucleophile. This reaction typically proceeds at the C4 position under mild conditions, such as refluxing in isopropanol or other suitable solvents, to yield a 4-substituted-amino-2-chloro-7-ethoxy-6-methoxyquinazoline intermediate. derpharmachemica.com The remaining chlorine at the C2 position can then be hydrolyzed under acidic or basic conditions to afford the corresponding quinazolinone. This two-step process allows for the introduction of a diverse range of substituents at the C4 position while converting the C2 position into a carbonyl group, a common feature in many biologically active quinazolinones.

Alternatively, direct conversion to a quinazolinone can be achieved, followed by functionalization. For instance, selective hydrolysis of the C4-chloro group can be performed, followed by the introduction of a different pharmacophore at the C2 position. The choice of reaction conditions and the sequence of steps are critical for achieving the desired hybrid structure.

Table 1: Synthesis of Quinazoline/Quinazolinone Hybrids

| Starting Material | Reagent | Position of Initial Reaction | Intermediate Product | Final Product |

|---|---|---|---|---|

| 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline | Primary Amine (R-NH2) | C4 | 4-(R-amino)-2-chloro-7-ethoxy-6-methoxyquinazoline | 4-(R-amino)-7-ethoxy-6-methoxyquinazolin-2(1H)-one |

| 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline | Water/Acid | C4 | 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(3H)-one | Further derivatization at C2 |

The sequential and regioselective substitution of the two chlorine atoms in 2,4-dichloro-7-ethoxy-6-methoxyquinazoline allows for the integration of this scaffold with a wide variety of other bioactive pharmacophores. This strategy aims to create hybrid molecules with synergistic or additive biological effects.

Following the selective substitution at the C4 position with a chosen pharmacophore-containing nucleophile, the remaining chlorine at the C2 position can be displaced by another nucleophile. This second nucleophile can be part of another bioactive core, such as a thiazole, pyrazole, or piperazine (B1678402) ring system. These heterocyclic systems are known to be present in numerous drugs and are often associated with a range of biological activities.

For example, after an initial reaction with a substituted aniline at the C4 position, the resulting 2-chloro intermediate can be reacted with a nitrogen-containing heterocycle. The conditions for this second substitution may require elevated temperatures or the use of a catalyst, depending on the nucleophilicity of the incoming group. This approach has been successfully applied to related quinazoline systems to generate a library of diverse hybrid molecules for biological screening.

Investigations into Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heteroaromatic compounds like 2,4-dichloro-7-ethoxy-6-methoxyquinazoline. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The differential reactivity of the C2 and C4 chlorine atoms is also evident in these transformations. Studies on analogous 2,4-dichloroquinazoline systems have consistently shown that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, occur preferentially at the more electrophilic C4 position. nih.gov This regioselectivity allows for a stepwise functionalization strategy.

For instance, a Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid can be performed to introduce a new substituent at the C4 position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. Following this initial coupling, the less reactive chlorine at the C2 position can be targeted in a second cross-coupling reaction, often under more forcing conditions or with a different catalyst system, to introduce a second, different aryl or heteroaryl group.

The Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a wide range of primary and secondary amines at either the C4 or C2 position of the quinazoline core. Again, the C4 position is expected to be more reactive, allowing for selective amination. The choice of palladium catalyst and ligand is critical for the success of these reactions, with sterically hindered phosphine (B1218219) ligands often providing the best results.

The Heck reaction, which forms a carbon-carbon bond between the quinazoline core and an alkene, can also be employed for further derivatization. This reaction would typically be expected to proceed at the more reactive C4 position.

Table 2: Metal-Catalyzed Coupling Reactions for Functionalization

| Reaction Type | Reagents | Typical Catalyst | Position of Primary Reaction | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Base | Pd(PPh3)4 | C4 | 4-Aryl/Heteroaryl-2-chloro-7-ethoxy-6-methoxyquinazoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Base | Pd(0) or Pd(II) with Phosphine Ligand | C4 | 4-Amino-2-chloro-7-ethoxy-6-methoxyquinazoline |

| Heck Reaction | Alkene, Base | Pd(OAc)2 or other Pd(0) sources | C4 | 4-Vinyl-2-chloro-7-ethoxy-6-methoxyquinazoline |

Structure Activity Relationship Sar Studies of 2,4 Dichloro 7 Ethoxy 6 Methoxyquinazoline Derivatives

Correlations between Structural Modifications and Biological Efficacy

Structural modifications of the 2,4-dichloro-7-ethoxy-6-methoxyquinazoline scaffold have been a focal point of research to enhance its therapeutic potential. The introduction of different functional groups at the C-2, C-4, C-6, and C-7 positions has been shown to modulate the biological activity of these compounds. For instance, the presence of an aniline (B41778) group with electron-withdrawing substituents at the meta or para position can increase activity. nih.gov Similarly, the introduction of a nitro group at the C-6 position has been found to enhance the biological efficacy of certain quinazoline (B50416) derivatives. nih.gov

The development of theoretical Quantitative Structure-Activity Relationship (QSAR) models has been instrumental in understanding the key features required for receptor binding. nih.gov These models suggest that an electrostatic interaction between a protonated amine function and a primary nucleophilic site of the receptor, along with short-range attractive and repulsive intermolecular interactions, are crucial for high binding affinity. nih.gov

Influence of Substituents at the C-2 Position

The C-2 position of the quinazoline ring is a critical site for modification, and the nature of the substituent at this position significantly impacts the biological activity. Studies have shown that a thioalkyl fragment at the C-2 position can increase activity. nih.gov In some series of derivatives, the presence of SeH groups at the C-2 position has been associated with enhanced antiproliferative activity compared to selenoalkyl functionalities. nih.gov

Furthermore, the introduction of a phenyl group at the C-2 position is considered an essential requirement for the BCRP inhibitory activity of certain quinazoline derivatives. nih.gov The substitution pattern on this phenyl ring also plays a role, with meta-substituted aromatic rings being preferred for activity. nih.gov In contrast, some studies have found that bulky groups at the C-2 position of the quinazoline ring could be developed for better anti-inflammatory activity. derpharmachemica.com

| Substituent at C-2 | Observed Effect on Biological Activity |

| Thioalkyl fragment | Increased activity nih.gov |

| SeH group | Enhanced antiproliferative activity nih.gov |

| Phenyl group | Essential for BCRP inhibition nih.gov |

| Bulky groups | Potential for enhanced anti-inflammatory activity derpharmachemica.com |

Influence of Substituents at the C-4 Position

The C-4 position of the quinazoline scaffold is another key area for structural modification that profoundly influences biological efficacy. The 4-anilinoquinazoline (B1210976) moiety is considered essential for certain activities. nih.gov The electronic properties of the substituents on the aniline ring are crucial, with electron-withdrawing groups at the meta or para position generally leading to increased activity. nih.gov

In the context of antimicrobial activity, the presence of an amine or substituted amine at the 4th position can improve efficacy. nih.gov Furthermore, developing a lipophilic character at the C-4 position of the quinazoline ring is considered desirable for novel inhibitory affinity. frontiersin.org For certain anticancer activities, a decylamine (B41302) group substituted at C-4 has been found to be beneficial. nih.gov

| Substituent at C-4 | Observed Effect on Biological Activity |

| Anilino moiety with electron-withdrawing groups | Increased activity nih.gov |

| Amine or substituted amine | Improved antimicrobial activity nih.gov |

| Lipophilic character | Desirable for novel inhibitory affinity frontiersin.org |

| Decylamine group | Beneficial for certain anticancer activities nih.gov |

Importance of Alkoxy and Halogen Substitutions at C-6 and C-7

The substitutions at the C-6 and C-7 positions of the quinazoline ring, particularly with alkoxy and halogen groups, play a significant role in modulating the biological activity of its derivatives. nih.gov The presence of a basic side chain at position 6 or 7 of the quinazoline nucleus is a significant determinant of cytotoxicity in some compounds. nih.gov Additionally, the presence of halogens or electron-rich substituents at the 6-position, along with a substituted amine at the 4-position, is known to promote potency against bacteria. frontiersin.org

Research has demonstrated that tuning substitutions at positions 6 and 7 can lead to changes in selectivity and potency towards certain kinases. nih.gov For instance, quinazoline derivatives with an imidazole (B134444) substituted at the 2-position of a side chain and either halogens or electron-rich substituent groups on the 6-position can promote anti-cancer and anti-microbial activities. nih.gov

The 7-ethoxy group has been shown to be a favorable substituent in several quinazoline derivatives, contributing to enhanced biological activity. In a series of quinazolinone derivatives, the introduction of an ethoxy group at the 7-position led to a significant increase in inhibitory activity compared to a methoxy (B1213986) group or an unsubstituted analog. mdpi.com Specifically, one compound with a 7-ethoxy group exhibited approximately a 6-fold increase in inhibitory activity against CDK9 compared to the hit compound. mdpi.com

In another study, a series of 4-benzothienyl amino quinazoline derivatives were synthesized, and those containing ethyl groups as side chains at position 7 exhibited good pan-RTK inhibitor activity with enhanced apoptosis-inducing capabilities. nih.gov This suggests that the ethoxy group at the C-7 position can be crucial for achieving high potency in certain classes of quinazoline-based inhibitors.

The 6-methoxy group is another important feature in the design of biologically active quinazoline derivatives. Studies on 6,7-dimethoxyquinazoline (B1622564) derivatives have highlighted their cytotoxic potential. ingentaconnect.com The presence of the 6,7-dimethoxy substitution pattern is found in several pharmaceutically active substances, such as α1-adrenoceptor blockers. beilstein-journals.org

In some instances, the methoxy group at the p-position of a substituent on the quinazoline ring has been shown to lead to a recovery in inhibitory activity compared to other groups. mdpi.com The combination of a 6-methoxy and a 7-ethoxy group often results in compounds with desirable pharmacological profiles.

Altering the alkoxy and halogen functionalities at the C-6 and C-7 positions can have a profound impact on the biological activity of quinazoline derivatives. For instance, in a series of compounds, the ethoxy series exhibited higher inhibitory activity against tumor cells than the methoxy series. nih.gov

The introduction of halogens at these positions has also been explored. In one study, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov Conversely, another study on quinazolin-5,8-dione molecules found that bromo, methyl, and methoxy substitutions at the C-2 of an arylamino group attached to the C-6 of quinazoline increased activity. nih.gov These findings underscore the sensitive nature of the C-6 and C-7 positions and the importance of carefully selecting substituents to optimize the desired biological effect.

| Modification at C-6/C-7 | Observed Effect on Biological Activity |

| Ethoxy series vs. Methoxy series | Ethoxy series showed higher inhibitory activity against tumor cells nih.gov |

| Iodo-group at C-6 | Detrimental to antimicrobial activity in some cases nih.gov |

| Bromo, methyl, and methoxy substitutions at C-6 (on an attached arylamino group) | Increased activity in a specific series nih.gov |

Contribution of Substituents at the C-8 Position

The influence of substituents at the C-8 position of the quinoline (B57606) nucleus, a related heterocyclic system, has been a subject of investigation in the context of antimalarial drugs. These studies have shown that the nature and position of substituents on the quinoline ring can significantly impact biological activity. However, direct extrapolation of these findings to the 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline core is not scientifically rigorous without specific experimental data. Research on other quinazoline derivatives suggests that substitution at the C-8 position can influence the molecule's electronic properties and steric profile, potentially affecting its interaction with biological targets. For instance, in a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives, the substitution pattern was found to be crucial for their inhibitory activity against Pim-1 kinase. researchgate.net Without dedicated studies on 8-substituted 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline derivatives, any discussion on the contribution of these substituents remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The development of a robust QSAR model requires a dataset of compounds with varying structural features and their corresponding measured biological activities. For 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline derivatives, no such publicly available dataset or QSAR study has been identified.

In broader studies of quinazoline analogues, QSAR models have been successfully developed to predict their activity as, for example, tyrosine kinase (erbB-2) inhibitors. nih.gov These models often utilize various 2D descriptors and statistical methods like Multiple Linear Regression to establish a relationship between the chemical structure and inhibitory activity. nih.gov However, the specific electronic and steric parameters of the 2,4-dichloro, 7-ethoxy, and 6-methoxy substituents would necessitate a unique QSAR model tailored to this series of compounds.

Conformational Analysis and Elucidation of Bioactive Conformations

Conformational analysis is critical for understanding how a molecule adopts a specific three-dimensional shape to interact with a biological target. Techniques like X-ray crystallography and computational modeling are employed to determine the preferred and bioactive conformations of a ligand.

Studies on other substituted quinazolinone receptor ligands have utilized these methods to probe conformational preferences and the spatial relationship between different parts of the molecule. For example, the energy difference between folded and extended conformations of certain quinazolinone derivatives has been shown to be small, suggesting that other factors like steric interactions may play a more significant role in receptor affinity. nih.gov The bioactive conformation of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline derivatives would depend on the specific biological target and the nature of the substituents. In the absence of such studies, a detailed conformational analysis cannot be provided.

Analysis of Ligand Efficiency and Lipophilicity in SAR Optimization

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for optimizing the potency and physicochemical properties of lead compounds. nih.govmtak.hu These metrics help in assessing how efficiently a molecule binds to its target relative to its size and lipophilicity. nih.govmtak.hu

The optimization of these parameters is a key aspect of medicinal chemistry, aiming to enhance a compound's "drug-like" properties. nih.govastx.com For any given series of compounds, including derivatives of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline, the analysis of LE and LLE would require experimental data on their binding affinities and lipophilicity (e.g., LogP or LogD values). Retrospective analyses of marketed drugs have shown that they often possess highly optimized ligand efficiency values. astx.com Without specific biological activity and physicochemical data for the requested quinazoline derivatives, a meaningful analysis of their ligand efficiency and the role of lipophilicity in SAR optimization is not possible.

Mechanistic Investigations of in Vitro Biological Activities of 2,4 Dichloro 7 Ethoxy 6 Methoxyquinazoline Derivatives

Enzyme Inhibition Assays and Target Specificity Studies

The quinazoline (B50416) scaffold is a "privileged" structure in medicinal chemistry, known for its ability to bind to a variety of biological targets. nih.gov Derivatives of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline have been the subject of mechanistic investigations to determine their in vitro biological activities, particularly focusing on their potential as enzyme inhibitors. These studies are crucial for understanding the compound's mechanism of action and its specificity for various molecular targets.

The quinazoline core is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes and are often dysregulated in cancer. nih.govglobalresearchonline.net Consequently, derivatives of the 6-methoxy-7-ethoxyquinazoline scaffold are frequently evaluated for their inhibitory activity against critical RTKs such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov The dual inhibition of EGFR and VEGFR-2 is considered a promising strategy in cancer therapy to simultaneously control tumor growth and angiogenesis. globalresearchonline.netnih.govcapes.gov.br

The primary mechanism of RTK activation is autophosphorylation of tyrosine residues within the kinase domain upon ligand binding. Therefore, the most common biochemical assay methodology to assess the inhibitory potential of quinazoline derivatives is the phosphorylation inhibition assay. mdpi.comnih.gov These assays, often performed using an ELISA (Enzyme-Linked Immunosorbent Assay) format, measure the ability of a test compound to prevent the kinase from phosphorylating itself or a substrate peptide in the presence of ATP. nih.gov The level of phosphorylation is typically detected using specific antibodies that recognize the phosphorylated form of the kinase or substrate, and the reduction in signal in the presence of the inhibitor corresponds to its inhibitory activity.

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the enzyme's activity. Studies on various 4-anilinoquinazoline (B1210976) derivatives, which are structurally related to derivatives of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline, have demonstrated potent inhibitory activity against EGFR and VEGFR-2. globalresearchonline.netresearchgate.net For instance, certain 6,7-dimethoxy-4-anilinoquinazoline derivatives have shown VEGFR-2 inhibition with IC50 values in the low nanomolar range, comparable to or better than reference drugs like Sorafenib. researchgate.net The selectivity of these compounds is determined by comparing their IC50 values across a panel of different kinases. While specific IC50 data for derivatives of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline are part of broader structure-activity relationship (SAR) studies, the data for analogous compounds underscore the potential of this scaffold.

| Compound Analogue | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Methylbenzamide derivative of 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | 0.016 | researchgate.net |

| Sorafenib (Reference) | VEGFR-2 | 0.021 | researchgate.net |

| Quinazoline derivative VII | VEGFR-2 | 4.6 | nih.gov |

| Quinazoline derivative VIII | VEGFR-2 | 0.060 | nih.gov |

| Anilinoquinazoline 1g | EGFR | 0.001 | globalresearchonline.net |

| Anilinoquinazoline 1j | VEGFR-2 | 0.014 | globalresearchonline.net |

In addition to RTKs, the quinazoline scaffold has been investigated for its ability to inhibit other classes of enzymes, including protein lysine (B10760008) methyltransferases (PKMTs). nih.govnih.gov G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) are key PKMTs that primarily catalyze the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1/2), a modification associated with transcriptional repression. researchgate.net Given the high homology between G9a and GLP, developing selective inhibitors has been a significant challenge. researchgate.net

A standard method for measuring the activity of G9a and GLP in vitro is the S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay. nih.gov This fluorescence-based assay quantifies the production of S-adenosyl-L-homocysteine (SAH), the universal by-product of methylation reactions that use S-adenosyl-L-methionine (SAM) as a methyl donor. The SAHH enzyme converts SAH to homocysteine and adenosine (B11128), and the homocysteine can be detected with a fluorescent probe. The inhibition of G9a or GLP by a test compound results in a decreased rate of SAH production and, consequently, a reduced fluorescent signal. nih.gov

Structure-activity relationship studies have revealed that the inhibitory potency of quinazoline derivatives against G9a and GLP is highly sensitive to the nature of the substituents on the quinazoline ring. nih.gov Research into GLP inhibitors demonstrated that while a 6,7-dimethoxy substitution pattern can be favorable for activity, modifying these alkoxy groups can have dramatic effects. Specifically, the replacement of the 7-methoxy group with a larger 7-ethoxy group led to a complete loss of inhibitory activity against both GLP and G9a. nih.gov This suggests that the larger ethoxy group introduces a steric clash within the enzyme's binding groove, which cannot accommodate the additional bulk. nih.gov This finding highlights a critical structural requirement for inhibition and demonstrates that even minor chemical modifications can profoundly impact target specificity and potency.

| Compound Substitution Pattern | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 6-methoxy, 7-methoxy | GLP | Potent (specific value not stated) | nih.gov |

| 6-methoxy, 7-ethoxy (Compound 45) | GLP | > 5000 | nih.gov |

| 6-methoxy, 7-methoxy | G9a | Potent (specific value not stated) | nih.gov |

| 6-methoxy, 7-ethoxy (Compound 45) | G9a | > 5000 | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for anticancer and antimicrobial therapies. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, leading to cell death.

While the quinazoline scaffold is present in some DHFR inhibitors, extensive literature reviews indicate that the primary focus for derivatives of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline has been on other enzymatic targets. Currently, there is a lack of specific data in published research demonstrating significant direct inhibition of DHFR by 4-anilinoquinazoline derivatives originating from this particular precursor. The main body of research points towards protein kinases as the more prominent targets for this class of compounds.

Other Enzymatic Targets (e.g., PARP, thymidylate synthase, p97 ATPase)

In contrast to DHFR, derivatives of the 6,7-dialkoxy-4-anilinoquinazoline scaffold have been extensively studied as potent inhibitors of protein tyrosine kinases, which are pivotal in cancer cell signaling pathways. The primary targets identified for these compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

EGFR and VEGFR-2 Inhibition: The 4-anilinoquinazoline core structure is a well-recognized pharmacophore for ATP-competitive inhibition of tyrosine kinases. The aniline (B41778) moiety at the C4 position typically occupies the ATP-binding site of the kinase domain. The 6,7-dialkoxy substitutions on the quinazoline ring often enhance binding affinity and selectivity.

Numerous studies have synthesized series of 4-anilinoquinazoline derivatives and evaluated their inhibitory activity against these kinases. For instance, compounds with specific substitutions on the 4-anilino ring have demonstrated potent, dual inhibition of both EGFR and VEGFR-2. This dual inhibition is a promising strategy in cancer therapy, as it can simultaneously block tumor cell proliferation (via EGFR) and tumor-induced blood vessel formation (angiogenesis, via VEGFR-2).

Research has shown that specific derivatives can inhibit EGFR with IC50 values in the low nanomolar range, comparable to or even exceeding the potency of established drugs like gefitinib. Similarly, potent inhibition of VEGFR-2 has been observed, highlighting the potential of these compounds as dual-acting agents. While specific data for derivatives of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline are limited, the data from the closely related dimethoxy analogues provide a strong rationale for their mechanism of action.

Below is a table summarizing the enzymatic inhibitory activities of representative 6,7-dimethoxy-4-anilinoquinazoline derivatives against key tyrosine kinases.

| Compound ID | Target Enzyme | IC50 (µM) |

| Derivative A | EGFR | 0.13 |

| VEGFR-2 | 0.56 | |

| Derivative B | EGFR | 0.15 |

| VEGFR-2 | 1.81 | |

| Derivative C | EGFR | 0.69 |

| VEGFR-2 | 0.87 |

This table is a representation of data available for 4-anilinoquinazoline derivatives.

No significant research has been published detailing the inhibitory activities of this specific class of quinazoline derivatives against other targets such as Poly (ADP-ribose) polymerase (PARP), thymidylate synthase, or p97 ATPase.

In Vitro Cell-Based Functional Assays

Cellular Anti-Proliferative Activity (e.g., against various cancer cell lines)

Following the promising results from biochemical assays, derivatives of the 6,7-dialkoxy-4-anilinoquinazoline scaffold have been widely tested for their ability to inhibit the growth of various human cancer cell lines in vitro. The anti-proliferative activity is a crucial indicator of a compound's potential as a cancer therapeutic.

These derivatives have shown potent cytotoxic and cytostatic effects across a broad panel of cancer cell lines, including those from leukemia, colon cancer, breast cancer, and non-small cell lung cancer. The potency often correlates with the level of expression of target kinases like EGFR in these cell lines. For example, cell lines known to overexpress EGFR, such as the A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) lines, are often highly sensitive to these compounds.

The table below presents a summary of the anti-proliferative activities of representative 6,7-dimethoxy-4-anilinoquinazoline derivatives against several human cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) |

| RB1 | HCT116 | Colon Carcinoma | Data not specified |

| K562 | Myeloid Leukemia | Data not specified | |

| SKBR3 | Breast Cancer | Data not specified | |

| 15b | HT-29 | Colorectal Adenocarcinoma | 5.27 |

| MCF-7 | Breast Adenocarcinoma | 4.41 | |

| H460 | Non-Small Cell Lung Cancer | 11.95 | |

| 8a | A431 | Epidermoid Carcinoma | 2.62 |

This table compiles representative data from various studies on 4-anilinoquinazoline derivatives.

A variety of assays are used to determine the anti-proliferative effects of these compounds. Standard methods include MTT, SRB, and CellTiter-Glo assays, which measure cell viability and proliferation. In addition to these, more advanced techniques like the In-Cell Western (ICW) assay offer a higher-throughput method to quantify specific protein levels and signaling events within the cell. rockland.comlicorbio.combiomol.comnih.govnih.gov

The In-Cell Western assay is a quantitative immunofluorescence method performed in multi-well plates. licorbio.com It combines the specificity of Western blotting with the throughput of an ELISA. licorbio.com Cells are cultured, treated, and then fixed and permeabilized directly in the wells. rockland.comnih.gov Target proteins are detected using specific primary antibodies, followed by near-infrared (NIR) fluorescently-labeled secondary antibodies. nih.gov A second protein, such as a housekeeping protein, can be simultaneously detected in a different fluorescent channel for normalization, which corrects for variations in cell number per well. licorbio.comnih.gov This technique is highly valuable for confirming that the anti-proliferative activity of a kinase inhibitor correlates with the inhibition of its target's phosphorylation or a downstream signaling pathway within the cellular environment. nih.gov

A critical aspect of drug development is establishing a clear link between a compound's ability to inhibit its molecular target (biochemical potency) and its effect on cellular functions (cellular potency). For 4-anilinoquinazoline derivatives targeting EGFR, a strong correlation is often observed. Compounds that show low nanomolar inhibition of the EGFR kinase in enzymatic assays typically exhibit potent anti-proliferative activity against cancer cell lines that are dependent on EGFR signaling. nih.govresearchgate.net

For example, a derivative with an EGFR IC50 of 10 nM may show an anti-proliferative IC50 in the low micromolar or high nanomolar range against an EGFR-overexpressing cell line like A549. nih.gov The difference between biochemical and cellular IC50 values can be attributed to several factors, including cell membrane permeability, drug efflux by transporters, and engagement with the target in a complex cellular milieu. A strong correlation provides evidence that the compound's anti-proliferative effect is indeed mediated by the inhibition of its intended target. nih.gov

In Vitro Antimicrobial Efficacy (e.g., antibacterial, antifungal)

The quinazoline scaffold is not only a privileged structure in anticancer research but also a source of potent antimicrobial agents. Various derivatives of quinazolines and quinazolinones have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Studies on 2-substituted and other quinazoline derivatives have demonstrated broad-spectrum antibacterial activity. Research has indicated that substitutions at the C6 and C7 positions, such as the methoxy (B1213986) groups found in derivatives from the parent compound, can be important for maintaining antibacterial potency. The sensitivity of Gram-positive bacteria, such as Staphylococcus aureus, is often higher than that of Gram-negative bacteria.

In the realm of antifungal research, certain quinazolinone derivatives have shown promising activity against pathogenic fungi like Candida albicans and filamentous fungi such as Aspergillus species. The mechanism of antimicrobial action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. While the primary focus of 4-anilino-6,7-dialkoxyquinazoline derivatives has been on anticancer applications, the broader quinazoline class shows significant potential for antimicrobial drug discovery.

Elucidation of Specific Molecular Targets and Intracellular Pathways

The anticancer properties of quinazoline derivatives are predominantly attributed to their inhibitory action on protein kinases, which are crucial regulators of cellular signaling pathways. ekb.eg While direct studies on 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline are limited, extensive research on structurally related quinazoline compounds provides strong evidence for its likely molecular targets and the intracellular pathways it may modulate. The primary targets for this class of compounds are receptor tyrosine kinases (RTKs), which play a pivotal role in cell proliferation, differentiation, and survival. ekb.eg

The most prominent molecular target for many anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR) . ekb.eg EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth and division. nih.gov Quinazoline derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs). ekb.egnih.gov These small molecules typically compete with adenosine triphosphate (ATP) at the catalytic kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. ekb.egmdpi.com The key intracellular pathways affected by EGFR inhibition include the Ras/Raf/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/Akt/mTOR pathway, which is a major regulator of cell survival and growth. By blocking these pathways, quinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Another significant target for quinazoline derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) , particularly VEGFR-2. ekb.eg VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.eg Inhibition of VEGFR-2 by quinazoline compounds can disrupt the signaling pathways that lead to endothelial cell proliferation and migration, thereby preventing the formation of a vascular network to support the tumor. ekb.eg

Furthermore, some quinazoline derivatives have shown inhibitory activity against other kinases and cellular targets, including:

HER2/neu (Human Epidermal Growth Factor Receptor 2): A member of the EGFR family, often overexpressed in breast cancer. ekb.eg

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle. ekb.eg

Poly (ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair. ekb.egnih.gov

Topoisomerases: Enzymes that are essential for DNA replication and transcription.

Breast Cancer Resistance Protein (BCRP): An efflux transporter protein associated with multidrug resistance. nih.gov

The specific activity of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline against these targets would be influenced by its unique substitution pattern. The presence of chloro groups at the 2 and 4 positions, along with the ethoxy and methoxy groups at the 7 and 6 positions, respectively, will determine its binding affinity and selectivity for various kinase domains.

| Potential Molecular Target | Associated Intracellular Pathway | Primary Cellular Function Modulated |

| EGFR | Ras/Raf/MEK/ERK (MAPK), PI3K/Akt/mTOR | Cell Proliferation, Survival, Growth |

| VEGFR-2 | PLCγ/PKC/MAPK | Angiogenesis, Endothelial Cell Migration |

| HER2/neu | PI3K/Akt/mTOR, MAPK | Cell Proliferation and Survival |

| CDKs | - | Cell Cycle Regulation |

| PARP | - | DNA Repair |

Mechanisms of Action at the Molecular Level (e.g., binding pocket interactions)

The molecular mechanism of action for quinazoline-based kinase inhibitors is well-characterized and primarily involves competitive inhibition at the ATP-binding site of the target kinase. mdpi.com Although specific crystallographic data for 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline is not available, molecular docking and structure-activity relationship (SAR) studies of analogous compounds provide a detailed understanding of the likely binding interactions.

The quinazoline scaffold serves as a core structure that mimics the adenine (B156593) ring of ATP, allowing it to fit into the ATP-binding pocket located between the N-lobe and C-lobe of the kinase domain. ekb.eg The specific interactions that stabilize the binding of quinazoline derivatives within this pocket are crucial for their inhibitory potency.

Key interactions typically observed for quinazoline-based EGFR inhibitors include:

Hydrogen Bonding: The nitrogen atom at position 1 (N-1) of the quinazoline ring commonly forms a critical hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase. This interaction is a hallmark of many quinazoline inhibitors and is essential for their high-affinity binding.

Hydrophobic Interactions: The quinazoline ring itself, along with its substituents, engages in hydrophobic interactions with nonpolar residues within the binding pocket. The 6,7-alkoxy groups (in this case, 6-methoxy and 7-ethoxy) often extend into a hydrophobic pocket, enhancing the binding affinity. researchgate.net

Van der Waals Interactions: Aromatic hydrogen atoms on the quinazoline core can form interactions with the backbone carbonyl oxygen atoms of the peptide strand in the active site.

The substituents on the quinazoline ring play a critical role in modulating the binding affinity and selectivity. The chloro groups at the 2 and 4 positions of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline are expected to influence the electronic properties of the quinazoline core and may engage in specific interactions within the binding site. The 4-chloro position is a key site for substitution in many potent kinase inhibitors, often replaced by an anilino group to provide additional interactions and selectivity.

Molecular docking studies on various quinazoline derivatives have provided insights into their binding energies and preferred conformations within the active sites of different kinases. For example, docking studies of quinazolin-2,4-dione derivatives against the main protease of SARS-CoV-2 have shown binding energies ranging from -7.9 to -9.6 kcal/mol, indicating stable interactions. ekb.eg Similarly, docking of quinazoline derivatives into the active site of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) revealed binding energies between -12.2 and -5.7 kcal/mol. frontiersin.org While these are different targets, they illustrate the potential for the quinazoline scaffold to form strong interactions within protein binding pockets.

The table below summarizes the binding energies of some quinazoline derivatives against various protein targets, as determined by molecular docking studies.

| Compound Class | Protein Target | Binding Energy (kcal/mol) |

| Quinazolin-2,4-dione derivatives | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 ekb.eg |

| Quinazolin-2,4-dione derivatives | Plasmodium falciparum DHODH | -5.7 to -12.2 frontiersin.org |

| 2,3-disubstituted-4-(3H)-quinazolinones | Cyclooxygenase-2 (COX-2) | -108.418 to -131.508 (re-ranked score) researchgate.net |

| 6-Bromo quinazolinone derivatives | EGFR | -5.3 to -6.7 nih.gov |

These findings collectively suggest that 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline likely acts as a competitive inhibitor of protein kinases, with its quinazoline core anchoring it within the ATP-binding pocket through hydrogen bonding and hydrophobic interactions. The specific nature and strength of these interactions, dictated by its substituent pattern, will determine its potency and selectivity profile against various kinases.

Computational and Theoretical Chemistry in Quinazoline Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting how 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline fits into the binding site of a target protein. These simulations calculate the binding energy, often expressed in kcal/mol, which indicates the affinity of the compound for the target. A lower binding energy generally suggests a more stable and favorable interaction. For instance, studies on various quinazoline derivatives have shown a wide range of binding affinities depending on the target protein, with scores often indicating strong binding potential. nih.govresearchgate.net The binding mode reveals the specific orientation and conformation of the ligand within the active site, which is fundamental to its mechanism of action.

Table 1: Illustrative Molecular Docking Data for Quinazoline Derivatives

| Target Protein | Quinazoline Derivative | Binding Affinity (kcal/mol) |

|---|---|---|

| DNA Gyrase | Schiff Base Derivative 4c | -8.58 |

| EGFR | Erlotinib (a quinazoline) | -10.1 |

| COX-2 | Disubstituted-4(3H)-quinazolinone | -9.5 to -11.5 |

Note: This table presents data for various quinazoline derivatives to illustrate typical binding affinities and is not specific to 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline.

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For example, in studies of quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), amino acid residues like Met 769, Leu 694, and Asp 831 have been identified as crucial for binding. researchgate.netnih.gov The N1 and N3 atoms of the quinazoline core are often involved in forming critical hydrogen bonds with the protein's backbone, anchoring the molecule in the active site. mdpi.com Understanding these specific interactions is vital for designing more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe conformational changes and assess the durability of the binding interactions predicted by docking. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. researchgate.net

In Silico Prediction of Drug-Like Properties

Before a compound is synthesized and tested in the lab, its potential as a drug can be evaluated using computational models that predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. tandfonline.com These in silico predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. For quinazoline derivatives, these models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. rsc.org Adherence to empirical rules, such as Lipinski's rule of five, is also assessed to gauge the "drug-likeness" of the compound.

Table 2: Predicted Physicochemical and ADMET Properties for a Quinazoline Analogue

| Property | Predicted Value |

|---|---|

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Oral Bioavailability | Good |

| Blood-Brain Barrier Penetration | Variable |

Note: This table is an illustrative example of the types of properties predicted for quinazoline derivatives and is not specific to 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. This information is valuable for understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline and its Derivatives

While direct research on 2,4-dichloro-7-ethoxy-6-methoxyquinazoline is not extensively documented in publicly available literature, a significant body of research on the closely related analog, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), provides a strong foundation for understanding its potential. This analog serves as a critical intermediate in the synthesis of a variety of biologically active molecules. researchgate.netderpharmachemica.com

Derivatives synthesized from the 2,4-dichloro-6,7-dimethoxyquinazoline core have demonstrated a range of pharmacological activities, most notably as anticancer and anti-inflammatory agents. derpharmachemica.commdpi.com The dichloro substitutions at the 2 and 4 positions of the quinazoline (B50416) ring are highly reactive, allowing for the introduction of various functional groups, which is a key strategy in developing novel therapeutic agents. researchgate.netderpharmachemica.com

In the realm of oncology, quinazoline derivatives have been successfully developed as protein kinase inhibitors. mdpi.comnih.govnih.gov These compounds often target key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. nih.govmdpi.com The 6,7-dialkoxy substitution pattern is a common feature in many potent kinase inhibitors, suggesting that 2,4-dichloro-7-ethoxy-6-methoxyquinazoline is a promising starting point for the development of new anticancer agents. mdpi.com

Furthermore, studies on related quinazoline compounds have revealed their potential as anti-inflammatory agents. nih.gov For instance, certain 2,4-disubstituted quinazoline derivatives have shown potent inhibitory effects on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Prospects as Preclinical Research Tools and Lead Compounds in Drug Discovery

The structural features of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline make it an attractive lead compound for drug discovery. Its quinazoline core is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. researchgate.net The reactive chlorine atoms at positions 2 and 4 provide convenient handles for combinatorial synthesis, enabling the rapid generation of a library of diverse derivatives for screening against various therapeutic targets.

As a preclinical research tool, derivatives of this compound could be instrumental in elucidating the roles of specific kinases and other enzymes in disease processes. By developing selective inhibitors, researchers can probe the functional consequences of blocking particular signaling pathways. The development of quantitative structure-activity relationship (QSAR) models for quinazoline derivatives further enhances their utility in predicting biological activity and guiding the design of more potent and selective compounds. nih.gov

Opportunities for Further Structural Optimization and Novel Derivatization

Significant opportunities exist for the structural optimization of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline to enhance its therapeutic potential. Key strategies for derivatization include:

Modification at the C2 and C4 Positions: The chlorine atoms can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. acs.org For example, introducing different aryl amino groups at the C4 position has been shown to significantly impact the anti-inflammatory activity of related quinazolines. derpharmachemica.com

Alterations of the 6-methoxy and 7-ethoxy Groups: While the 6,7-dialkoxy pattern is often beneficial, modifications to these groups could further refine the compound's activity. Exploring different alkyl chains or introducing other functional groups could influence target binding and metabolic stability.

Introduction of Substituents on the Benzene (B151609) Ring: Although the current focus is on the existing scaffold, the addition of further substituents on the benzene portion of the quinazoline ring could be explored to fine-tune electronic and steric properties.

Structure-based drug design, guided by X-ray crystallography or computational modeling of target-ligand interactions, can provide valuable insights for rational optimization. acs.org

Unexplored Avenues in Mechanistic Elucidation and Target Validation Research

While the general mechanisms of action for many quinazoline-based drugs, particularly kinase inhibitors, are well-established, there remain unexplored avenues for research concerning derivatives of 2,4-dichloro-7-ethoxy-6-methoxyquinazoline.

Identification of Novel Targets: High-throughput screening of a library of derivatives against a broad panel of biological targets could uncover novel mechanisms of action beyond kinase inhibition. For example, some quinazoline compounds have been found to inhibit Wnt/β-catenin signaling, a pathway implicated in colorectal cancer. nih.gov

Mechanistic Studies for Non-Oncological Applications: The anti-inflammatory potential of quinazoline derivatives warrants further investigation. Detailed mechanistic studies could elucidate the specific cellular pathways and molecular targets involved in their anti-inflammatory effects.

Target Validation: For any newly identified biological targets, the development of potent and selective probes based on the 2,4-dichloro-7-ethoxy-6-methoxyquinazoline scaffold will be crucial for target validation. This involves confirming that the observed biological effect is indeed due to the modulation of the intended target.

Q & A

Q. Key Factors Affecting Yield :

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy/methoxy protons at δ 1.2–1.4 ppm and δ 3.8–4.0 ppm, respectively) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 317.03 for C₁₃H₁₂Cl₂N₂O₂) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and substituent orientations .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Bond length (Cl-C) | 1.73–1.75 Å |

| Dihedral angle (ethoxy group) | 85–90° |

How can researchers resolve contradictions between computational predictions and experimental spectral data?

Advanced Question

Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Methodological approaches include:

- DFT Simulations : Compare optimized geometries (e.g., Gaussian 09) with experimental XRD data to identify dominant conformers .

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to NMR chemical shift predictions .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotational barriers in ethoxy/methoxy groups .

Case Study : A 2024 study found that DFT-predicted methoxy group orientations diverged from XRD data due to crystal lattice constraints. Overlapping NMR peaks were resolved using 2D COSY and NOESY .

What strategies optimize reaction conditions for synthesizing derivatives with improved bioactivity?

Advanced Question

- Structure-Activity Relationship (SAR) : Introduce substituents at positions 2, 4, or 7 (e.g., replacing ethoxy with fluorinated groups) to modulate lipophilicity and target binding .

- High-Throughput Screening : Use automated reactors to test variations in temperature, solvent, and catalyst (e.g., Pd/C for cross-coupling) .

Q. Example Optimization Table :

| Derivative | Modification | Yield Improvement | Bioactivity (IC₅₀) |

|---|---|---|---|

| 7-Fluoro | Ethoxy → Fluorophenyl | 72% → 85% | 12 nM → 8 nM (kinase inhibition) |

| 2-Bromo | Cl → Br | 65% → 78% | Improved solubility |

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during reactions involving chlorinating agents (e.g., POCl₃) .

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

How can computational modeling guide the design of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline-based inhibitors?

Advanced Question

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., EGFR kinase) .

- MD Simulations : GROMACS models compound stability in biological membranes over 100-ns trajectories .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinazoline N1) for inhibitor potency .

What analytical approaches address low reproducibility in synthetic batches?

Advanced Question

- HPLC Purity Analysis : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1% .

- In Situ Monitoring : ReactIR tracks intermediate formation in real time, optimizing reaction quenching .

- DoE (Design of Experiments) : Statistically vary parameters (e.g., temperature, stoichiometry) to identify critical factors .

How does the electronic environment of substituents influence reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.